![molecular formula C39H54NOPS B13658739 (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658739.png)
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of adamantane groups, a phosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide moiety to amines.
Substitution: The adamantane and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the specific transformation desired .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide moiety can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified adamantane or phosphanyl groups .
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the formation of enantiomerically pure products, which are important in the synthesis of pharmaceuticals and other fine chemicals .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. For example, they may serve as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphanyl group can coordinate with metal ions, while the sulfinamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxybiphenyl: This compound shares the phosphanyl group but differs in the overall structure and substituents.
Tertiary butyl esters: These compounds have similar bulky groups but differ in their functional groups and reactivity.
Uniqueness
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, phosphanyl, and sulfinamide groups. This combination imparts distinct chemical properties, such as high stability and specific reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C39H54NOPS |
---|---|
Molecular Weight |
615.9 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H54NOPS/c1-25-10-26(2)12-33(11-25)36(40-43(41)37(3,4)5)34-8-6-7-9-35(34)42(38-19-27-13-28(20-38)15-29(14-27)21-38)39-22-30-16-31(23-39)18-32(17-30)24-39/h6-12,27-32,36,40H,13-24H2,1-5H3/t27?,28?,29?,30?,31?,32?,36-,38?,39?,42?,43?/m1/s1 |
InChI Key |
CFVSUHDMEAHOGI-WQCQFOPLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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